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Compound of Interest

Compound Name: 4-Methylbenzo[d]thiazol-2(3H)-one

Cat. No.: B1281406 Get Quote

A comprehensive analysis of 4-Methylbenzo[d]thiazol-2(3H)-one and its alternatives, focusing

on off-target effects and supported by experimental data and detailed protocols.

Introduction
Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, demonstrating

a wide array of biological activities, including neuroprotective, anticancer, and anti-inflammatory

effects.[1][2][3] 4-Methylbenzo[d]thiazol-2(3H)-one is a member of this versatile class of

compounds. A critical aspect of drug development is the evaluation of off-target effects to

ensure selectivity and minimize potential toxicity. While specific experimental data on the off-

target profile of 4-Methylbenzo[d]thiazol-2(3H)-one is not readily available in the public

domain, this guide provides a comparative analysis of related benzothiazole derivatives to offer

insights into potential off-target interactions.

This guide will explore the off-target profiles of representative benzothiazole compounds, detail

the experimental methodologies used to assess these effects, and present the data in a clear,

comparative format. This information is intended to aid researchers, scientists, and drug

development professionals in making informed decisions regarding the advancement of

benzothiazole-based therapeutic candidates.

Comparative Analysis of Off-Target Effects
Due to the absence of specific off-target data for 4-Methylbenzo[d]thiazol-2(3H)-one, this

section presents a comparative analysis of structurally related benzothiazole derivatives that
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have been evaluated for their selectivity. These compounds serve as valuable surrogates for

understanding potential off-target interactions of the broader benzothiazole class.

Kinase Inhibitor Profiling
Many benzothiazole derivatives have been investigated as kinase inhibitors.[4][5] Kinase

profiling against a broad panel of kinases is a standard method to determine the selectivity of a

compound. Below is a summary of the kinase inhibitory profiles for selected benzothiazole

derivatives.

Table 1: Kinase Inhibition Profile of Selected Benzothiazole Derivatives

Compound Target Kinase(s)
Off-Target Kinases
Inhibited (>50% at
10 µM)

Reference
Compound(s)

DF 203 (2-(4-Amino-

3-

methylphenyl)benzothi

azole)

Primarily targets

pathways in sensitive

cancer cell lines

Data from broad

kinase screening not

publicly available, but

exhibits high

selectivity for certain

cancer cell lines over

others.

Not specified

Benzothiazole-based

ATR Inhibitor

(Compound 2c)

ATR Kinase

Data from broad

kinase panel not

specified. Showed

cytotoxicity in HCT116

and HeLa cells.

Not specified

Benzothiazole-based

Bcr-Abl Inhibitors

Wild-type and T315I

mutant Bcr-Abl kinase

Selectivity profile

against a wider

kinome not detailed.

Nocodazole

Experimental Protocols
The evaluation of off-target effects relies on a variety of robust experimental techniques. Below

are detailed methodologies for key experiments relevant to the assessment of benzothiazole
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derivatives.

Kinase Profiling Assays
Objective: To determine the inhibitory activity of a compound against a large panel of protein

kinases, thereby assessing its selectivity.

Methodology:

Compound Preparation: The test compound (e.g., a benzothiazole derivative) is dissolved in

a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then

prepared to be used in the assay.

Kinase Reaction Setup: A reaction mixture is prepared containing a specific kinase, its

substrate (often a peptide or protein), and ATP (radiolabeled or modified for detection).

Incubation: The test compound at various concentrations is added to the kinase reaction

mixture. The reaction is initiated and allowed to proceed for a defined period at a controlled

temperature.

Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common

detection methods include:

Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the

radiolabel into the substrate.

Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to

detect phosphorylation.

Luminescence-Based Assays: Measuring the depletion of ATP using a luciferase/luciferin

system.

Data Analysis: The percentage of kinase inhibition by the compound is calculated relative to

a control reaction without the inhibitor. IC₅₀ values (the concentration of compound required

to inhibit 50% of the kinase activity) are determined by fitting the dose-response data to a

suitable model.
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Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of a compound to its target protein in a cellular

environment, which can be extended to identify off-target engagement.

Methodology:

Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a

specific duration.

Thermal Challenge: The treated cells are heated to a range of temperatures. The binding of

a ligand (the test compound) can stabilize the target protein, increasing its melting

temperature.

Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble protein

fraction is separated from the precipitated (denatured) proteins by centrifugation.

Protein Detection: The amount of the target protein remaining in the soluble fraction at each

temperature is quantified. This is typically done using methods like:

Western Blotting: For specific target proteins.

Mass Spectrometry (MS-CETSA): For a proteome-wide analysis of protein thermal

stability, which can reveal off-target interactions.

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a

function of temperature. A shift in the melting curve to a higher temperature in the presence

of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling
Pathways
Experimental Workflow for Off-Target Profiling
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Caption: Workflow for evaluating the off-target effects of a test compound.

Simplified Kinase Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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